(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine
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Description
(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine is a useful research compound. Its molecular formula is C19H20ClN5 and its molecular weight is 353.85. The purity is usually 95%.
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Biological Activity
The compound (E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features an imidazo[1,5-a]pyridine core, which is known for its diverse pharmacological properties.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These may include:
- Enzymes involved in metabolic pathways.
- Receptors that modulate cellular signaling.
The compound's structure allows it to bind effectively to these targets, potentially leading to therapeutic effects such as inhibition of tumor growth or antimicrobial activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. In vitro tests demonstrated significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate strong efficacy:
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Escherichia coli | 0.30 |
Pseudomonas aeruginosa | 0.35 |
These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Various cell lines were used to assess cytotoxicity:
Cell Line | IC50 (μM) |
---|---|
A549 (lung) | 0.46 |
MCF7 (breast) | 0.39 |
NCI-H460 | 0.30 |
The compound exhibited significant growth inhibition in these cancer cell lines, indicating its potential as an anticancer agent .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study conducted by researchers showed that derivatives of the imidazo[1,5-a]pyridine scaffold, including our compound of interest, displayed potent antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis. The study highlighted the importance of substituent groups in enhancing efficacy and suggested further exploration into structure-activity relationships .
Case Study 2: Anticancer Research
In another investigation focused on anticancer properties, derivatives similar to this compound were tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively .
Properties
IUPAC Name |
(E)-1-[3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]-N-(4-methylpiperazin-1-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5/c1-23-10-12-24(13-11-23)21-14-17-18-4-2-3-9-25(18)19(22-17)15-5-7-16(20)8-6-15/h2-9,14H,10-13H2,1H3/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJJLPVVUXNLCX-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N=CC2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/N=C/C2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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